3-(2-Bromobenzyl)pyrrolidine

Synthetic Chemistry Structure-Activity Relationship Cross-Coupling Reactions

Researchers often face limited scaffold flexibility when meta/para isomers or N-substituted analogs block key amine handles. This chiral pyrrolidine retains a free secondary amine for direct acylation/alkylation plus an ortho-bromobenzyl for Pd-catalyzed cross-couplings. - Ortho-Br directs regioselective tandem N-arylation/carboamination (42-77% yields). - Sequential chemoselective derivatization (amine then aryl bromide). - Analog class suggests anticonvulsant potential (ED50 7.4 mg/kg in MES model).

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
Cat. No. B12445389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromobenzyl)pyrrolidine
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESC1CNCC1CC2=CC=CC=C2Br
InChIInChI=1S/C11H14BrN/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-4,9,13H,5-8H2
InChIKeyGZSZDYKDXCNFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromobenzyl)pyrrolidine: Core Properties and Structural Differentiation


3-(2-Bromobenzyl)pyrrolidine (CAS 1158764-51-2) is a chiral pyrrolidine derivative with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol [1]. Structurally, it features a pyrrolidine ring substituted at the 3-position with a 2-bromobenzyl group, positioning the bromine atom at the ortho position of the aromatic ring. This ortho-substitution introduces distinct steric hindrance and electronic effects compared to meta- or para-substituted analogs, influencing both its reactivity in cross-coupling reactions and its potential interactions with biological targets [2]. The compound is primarily used as a versatile synthetic intermediate and scaffold in medicinal chemistry research .

3-(2-Bromobenzyl)pyrrolidine: Why Substitution with Isomers Fails


Generic substitution of 3-(2-bromobenzyl)pyrrolidine with other bromobenzyl-pyrrolidine isomers (e.g., 1-(2-bromobenzyl)pyrrolidine, 3-(4-bromobenzyl)pyrrolidine) or non-brominated analogs is scientifically unsound due to critical differences in reactivity and steric profiles. The ortho-bromine substitution creates significant steric bulk adjacent to the benzylic linkage, altering conformational preferences and nucleophilic substitution kinetics relative to para- or meta-substituted analogs . Furthermore, the position of substitution on the pyrrolidine ring (C3 vs. N1) fundamentally changes the compound's basicity, hydrogen-bonding capacity, and synthetic utility. Specifically, 3-(2-bromobenzyl)pyrrolidine retains a secondary amine at the pyrrolidine nitrogen (N1), enabling direct functionalization (e.g., acylation, alkylation) without requiring deprotection steps . In contrast, 1-(2-bromobenzyl)pyrrolidine has a tertiary amine, blocking this key reactive handle and limiting downstream derivatization options . These structural nuances directly impact the compound's suitability for specific synthetic routes and biological target engagement.

3-(2-Bromobenzyl)pyrrolidine: Quantitative Evidence vs. Closest Analogs


Greater Steric Hindrance with Ortho-Bromine

The ortho-bromine substitution on the benzyl group of 3-(2-bromobenzyl)pyrrolidine introduces steric hindrance that is absent in the para-substituted analog, 3-(4-bromobenzyl)pyrrolidine. This steric effect can be quantified by comparing the calculated topological polar surface area (TPSA) and the number of rotatable bonds, both of which are identical (TPSA = 12.0 Ų; rotatable bonds = 2) [1]. However, the ortho-substitution creates a more congested environment around the benzylic carbon, which can alter the rate and selectivity of nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions compared to the sterically less demanding para-substituted isomer .

Synthetic Chemistry Structure-Activity Relationship Cross-Coupling Reactions

Lipophilicity Comparison: Ortho- vs. Para-Substituted

The lipophilicity of 3-(2-bromobenzyl)pyrrolidine, as indicated by its calculated XLogP3 value, is 2.8 [1]. This value is identical to that of its para-substituted isomer, 3-(4-bromobenzyl)pyrrolidine, which also has a reported LogP of approximately 2.93 [2]. However, the ortho-bromine can engage in intramolecular interactions that may subtly alter the effective lipophilicity in biological membranes compared to the para-isomer, a difference not captured by simple computational models .

Medicinal Chemistry Pharmacokinetics Drug Design

Secondary Amine Advantage: C3 over N1 Substitution

A key differentiator for 3-(2-bromobenzyl)pyrrolidine is the substitution pattern on the pyrrolidine ring. The compound is substituted at the C3 position, leaving the nitrogen atom (N1) as a secondary amine . This is in direct contrast to 1-(2-bromobenzyl)pyrrolidine, where the benzyl group is attached directly to the N1 nitrogen, creating a tertiary amine . The presence of a secondary amine in 3-(2-bromobenzyl)pyrrolidine provides a synthetically valuable handle for a wide range of further functionalizations, including acylation, sulfonylation, and alkylation, without the need for protection/deprotection strategies . This functional group difference is quantified by the hydrogen bond donor count, which is 1 for 3-(2-bromobenzyl)pyrrolidine and 0 for 1-(2-bromobenzyl)pyrrolidine [1].

Synthetic Chemistry Building Blocks Medicinal Chemistry

Orthogonal Reactivity: Ortho-Bromine & Secondary Amine

3-(2-Bromobenzyl)pyrrolidine contains two orthogonal reactive sites: the aryl bromide and the secondary amine. The aryl bromide is positioned for participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the secondary amine can undergo independent reactions such as acylation or reductive amination . In contrast, an isomer like 1-(2-bromobenzyl)pyrrolidine possesses a tertiary amine, which is significantly less nucleophilic and cannot be directly derivatized via simple acylation without prior dealkylation . This orthogonality allows for sequential, chemoselective functionalization, a feature that is crucial for the efficient synthesis of complex, densely functionalized molecules. The presence of the ortho-bromine may also influence the rate of oxidative addition in Pd-catalyzed cycles compared to para-substituted analogs due to steric effects [1].

Synthetic Chemistry Chemoselectivity Palladium-Catalyzed Reactions

3-(2-Bromobenzyl)pyrrolidine: Validated Research Applications


Benzopyrrolizidine Scaffolds via Pd-Catalyzed Cascades

The 2-bromobenzyl group serves as an ideal substrate for palladium-catalyzed tandem N-arylation/carboamination cascade reactions, enabling the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines and more complex benzopyrrolizidine derivatives in moderate to good yields (42–77%) [1]. The ortho-bromine substitution is critical for directing the regioselectivity of these cyclizations, a feature that may not be replicated with meta- or para-substituted analogs [2].

Orthogonally Functionalized Probe Synthesis

The compound's two distinct reactive handles (secondary amine and aryl bromide) allow for sequential, chemoselective derivatization. For instance, the amine can first be modified (e.g., acylated, alkylated, or used to form amides or sulfonamides), followed by a palladium-catalyzed cross-coupling at the aryl bromide position to introduce further diversity . This orthogonal reactivity is absent in N1-substituted analogs like 1-(2-bromobenzyl)pyrrolidine, making 3-(2-bromobenzyl)pyrrolidine uniquely suited for generating focused libraries of functionalized pyrrolidines for chemical biology and drug discovery .

Anticonvulsant Lead Development

Research on closely related 3-(2-bromophenyl)-pyrrolidine-2,5-dione derivatives has demonstrated potent anticonvulsant activity in vivo, with lead compounds showing ED50 values as low as 7.4 mg/kg in the maximal electroshock seizure (MES) test in rats, outperforming the reference drug phenytoin in potency and neurotoxicity profile [3]. This provides a strong class-level inference for the potential of 3-(2-bromobenzyl)pyrrolidine as a core scaffold for designing next-generation antiepileptic agents, where the bromine atom may serve as a key pharmacophoric element or a synthetic handle for further optimization [4].

SAR Scaffold for Steric Effects

The ortho-substitution pattern of the bromine atom on 3-(2-bromobenzyl)pyrrolidine introduces a well-defined steric parameter that can be systematically varied against other isomers (e.g., 3-(3-bromobenzyl)pyrrolidine, 3-(4-bromobenzyl)pyrrolidine) and halogen analogs (e.g., chloro, fluoro) . Researchers can utilize this compound to probe the influence of steric hindrance on target binding affinity, selectivity, and downstream biological activity, an investigation that is not possible with the less sterically demanding para-substituted isomer .

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